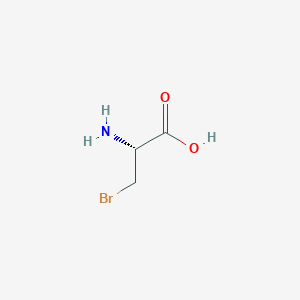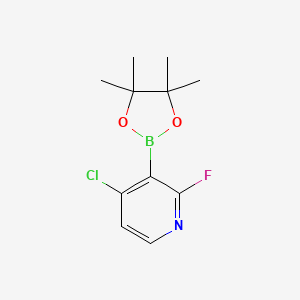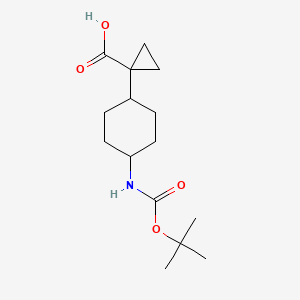
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a thiadiazole ring, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in medicinal chemistry and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiadiazole precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethyl-1,2,3-thiadiazole: Similar structure but lacks the carboxylic acid group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a difluoromethyl group but has a different heterocyclic core.
Uniqueness
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to the presence of both the difluoromethyl group and the carboxylic acid group, which together impart distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a bioactive compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C4H2F2N2O2S |
|---|---|
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3(6)2-1(4(9)10)7-8-11-2/h3H,(H,9,10) |
InChI-Schlüssel |
XLFDWLMRHQAUBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=NS1)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)


![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)





![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
